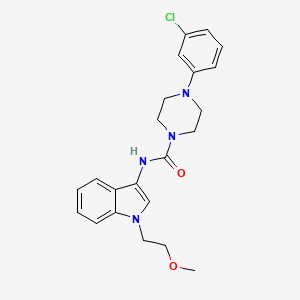

4-(3-氯苯基)-N-(1-(2-甲氧基乙基)-1H-吲哚-3-基)哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

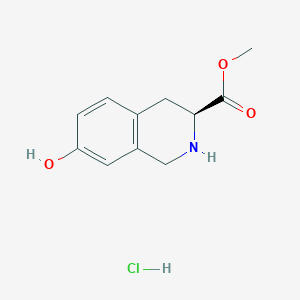

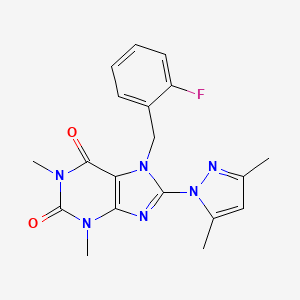

The compound "4-(3-chlorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide" is a chemical entity that appears to be structurally related to a class of compounds known for their affinity and selectivity towards dopamine receptor subtypes. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the piperazine ring, chlorophenyl group, methoxy group, and carboxamide linkage are recurrent in the described molecules. These compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications in treating disorders related to the dopaminergic system.

Synthesis Analysis

The synthesis of related compounds involves the preparation of arylcarboxamides with specific substituents on the piperazine ring and the aryl group. For instance, in the first paper, the authors describe the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides, which share a similar piperazine and carboxamide moiety with the compound . The synthesis typically involves multiple steps, including the formation of the piperazine ring, attachment of the aryl group, and subsequent linkage to the carboxamide group. The precise synthetic route for the compound would likely follow a similar methodology, with variations to accommodate the specific substituents.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperazine ring, which is a common scaffold in pharmacologically active molecules. The presence of a chlorophenyl group suggests potential interactions with aromatic amino acids within receptor binding sites, while the methoxyethyl group could influence the molecule's lipophilicity and membrane permeability. The carboxamide linkage is critical for maintaining selectivity and affinity towards certain dopamine receptor subtypes, as indicated by the dramatic reduction in D3 receptor binding affinity when this group is modified .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The piperazine ring can undergo reactions typical of secondary amines, such as alkylation or acylation. The carboxamide group is less reactive but can be involved in the formation of hydrogen bonds, which is crucial for receptor binding. The chlorophenyl group might undergo nucleophilic aromatic substitution, especially under metabolic conditions in vivo. The methoxy group is generally stable but could be subject to demethylation under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the methoxyethyl group suggests increased lipophilicity compared to compounds lacking this substituent, which could affect its ability to cross biological membranes. The chlorophenyl and piperazine groups contribute to the molecule's overall polarity and could impact its solubility in aqueous and organic solvents. The carboxamide linkage is likely to contribute to the molecule's melting point and boiling point due to the potential for hydrogen bonding. The binding affinity and selectivity for dopamine receptors, as seen in related compounds, suggest that the compound would have a significant interaction with the D3 and D4 receptor subtypes, with the potential for high selectivity based on the specific configuration of substituents .

科学研究应用

芳基哌嗪衍生物及其代谢

- 芳基哌嗪衍生物具有临床应用,主要用于治疗抑郁症、精神病或焦虑症。代谢途径包括广泛的全身和体外代谢,包括 CYP3A4 依赖的 N-脱烷基化,形成广泛分布于组织(包括大脑)中的 1-芳基哌嗪。这些代谢物具有多种血清素受体相关作用,它们的形成在芳基哌嗪衍生物的药理作用中发挥作用 (Caccia, 2007)。

哌嗪衍生物的治疗用途

- 哌嗪是一种含氮六元杂环,由于存在于具有各种治疗用途的多种药物中,包括抗精神病药、抗抑郁药、抗癌药和抗炎药,因此在药物设计中具有重要意义。哌嗪核上的取代模式会显著影响所得分子的药用潜力,表明结构修饰在增强药理活性中的重要性 (Rathi 等人,2016)。

药物设计与分子药理学

- 基于哌嗪的分子结构-活性关系 (SAR) 和药理学特征已得到广泛研究,突出了特定结构特征对这些化合物的治疗功效和选择性的重要性。这项研究强调了为各种疾病设计具有优化药代动力学和药效学特性的新分子的潜力 (Girase 等人,2020)。

哌嗪衍生物的环境应用

- 基于哌嗪的纳滤膜已成为环境应用(例如水处理和净化)中的一项重大创新。这些膜具有皱缩的聚酰胺层,可改善透水性、选择性和防污性能,展示了哌嗪化合物在制药领域之外的多功能性 (Shao 等人,2022)。

属性

IUPAC Name |

4-(3-chlorophenyl)-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O2/c1-29-14-13-27-16-20(19-7-2-3-8-21(19)27)24-22(28)26-11-9-25(10-12-26)18-6-4-5-17(23)15-18/h2-8,15-16H,9-14H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCSRWLBISUXDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-chlorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate](/img/structure/B2529743.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2529753.png)

![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)